![molecular formula C17H21BrN2O2 B1376509 8-Bromo-5-metil-1,3,4,5-tetrahidro-2H-pirido[4,3-b]indol-2-carboxilato de tert-butilo CAS No. 1173155-41-3](/img/structure/B1376509.png)
8-Bromo-5-metil-1,3,4,5-tetrahidro-2H-pirido[4,3-b]indol-2-carboxilato de tert-butilo
Descripción general
Descripción
“tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate” is a complex organic compound. It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and have various biologically vital properties . They are used in the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . The Fischer indole synthesis is one method used for the synthesis of optically active indoles . For example, the optically active cyclohexanone and phenylhydrazine hydrochloride were used under reflux in methanol to give the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
The molecular structure of indole derivatives is complex and involves several steps in its formation . The construction of indoles as a moiety in selected alkaloids has been highlighted in several studies . The introduction of a formyl group into the 4-position of the molecule was done using n-BuLi as a base and DMF as an electrophile in anhydrous THF at –78°C .Chemical Reactions Analysis
Indole derivatives undergo various chemical reactions. Alkyl halides, for instance, react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .Aplicaciones Científicas De Investigación
Agentes Anticancerígenos
Los derivados del indol, incluido el 8-Bromo-5-metil-1,3,4,5-tetrahidro-2H-pirido[4,3-b]indol-2-carboxilato de tert-butilo, se han estudiado por su potencial como agentes anticancerígenos. La introducción de un grupo alquilo o aralquilo y un grupo sulfonilo en estos compuestos se considera que mejora sus propiedades farmacológicas contra las células cancerosas .
Mejora de la Actividad Biológica
El motivo estructural del indol es frecuente en compuestos que exhiben una amplia gama de actividades biológicas. Las modificaciones en la estructura del indol, como se ve en el derivado de tert-butilo, pueden conducir a una mayor actividad contra microbios y varios trastornos .
Aplicaciones Anti-VIH
Se ha informado que los derivados del indol muestran promesa como inhibidores contra el VIH-1. Los estudios de acoplamiento molecular de nuevos compuestos indolílicos sugieren aplicaciones potenciales en terapias anti-VIH .
Análogos de Hormonas Vegetales
El ácido indol-3-acético es una hormona vegetal derivada de la degradación del triptófano. Los derivados del indol, posiblemente incluido el derivado de tert-butilo, pueden imitar o influir en la actividad hormonal vegetal, lo que lleva a aplicaciones en agricultura y botánica .
Síntesis de Compuestos Biológicamente Activos
El derivado de tert-butilo puede servir como intermediario en la síntesis de varios compuestos biológicamente activos. Su papel en la indolización de Fischer es crucial para crear moléculas complejas con posibles aplicaciones farmacológicas .
Mecanismo De Acción
Target of Action
Tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is a derivative of indole , a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders, including cancer . .
Mode of Action
It is known that indole derivatives, to which this compound belongs, have shown high anti-tumor activity . They are designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The molecular docking studies reveal the binding orientations of all the synthesized compounds in the active site of c-Met .
Biochemical Pathways
Indole derivatives are known to have various biologically vital properties . They can act directly on DNA or interfere with the synthesis of DNAs to inhibit the proliferation and metastasis of tumor cells .
Result of Action
The compound shows moderate to excellent antiproliferative activity against cancer cells . The proliferations of Hela, A549, HepG2, and MCF-7 cell lines are inhibited in a dose-dependent manner, and the cytolytic activity is markedly inhibited at the same time . The introduction of sulfonyl could increase the antiproliferative activity of this compound .
Direcciones Futuras
The future directions for the study of indole derivatives like “tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate” involve the investigation of novel methods of synthesis . There is also interest in exploring their potential as precursors to biologically active natural products . The introduction of sulfonyl could increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole .
Propiedades
IUPAC Name |
tert-butyl 8-bromo-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O2/c1-17(2,3)22-16(21)20-8-7-15-13(10-20)12-9-11(18)5-6-14(12)19(15)4/h5-6,9H,7-8,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVIPFASUFRPPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2C)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

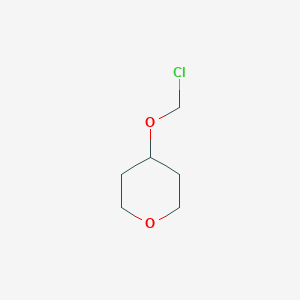
![tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1376429.png)


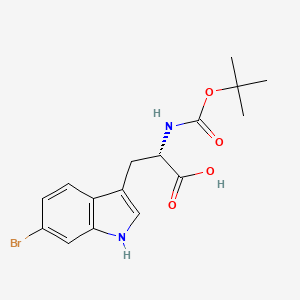
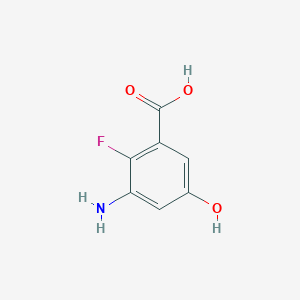
![Tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B1376435.png)


![1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid](/img/structure/B1376439.png)
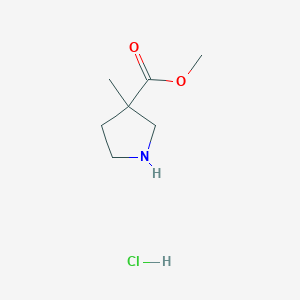
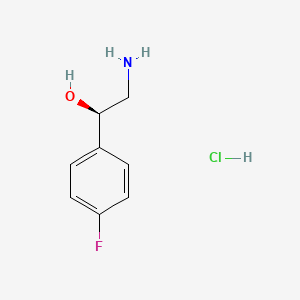
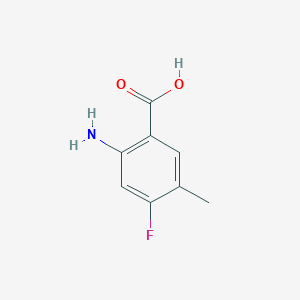
![3-[3-(2-Methoxyethoxy)phenyl]propanoic acid](/img/structure/B1376448.png)